molecular formula C6H8O3 B1616709 5,5-Dimethyl-2,4(3H,5H)-furandione CAS No. 50630-62-1

5,5-Dimethyl-2,4(3H,5H)-furandione

Cat. No.: B1616709
CAS No.: 50630-62-1
M. Wt: 128.13 g/mol
InChI Key: WTCISQGOKRLRTM-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2,4(3H,5H)-furandione is an organic compound with a furan ring structure. It is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2,4(3H,5H)-furandione typically involves the Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) with diethyl oxalate in the presence of sodium methanolate. This reaction produces 5,5-dimethyl-2,4-dioxohexanoic acid, which can then undergo further reactions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2,4(3H,5H)-furandione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5,5-Dimethyl-2,4(3H,5H)-furandione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2,4(3H,5H)-furandione involves its interaction with specific molecular targets and pathways. For example, its analgesic and anti-inflammatory effects are believed to be mediated through the inhibition of certain enzymes and signaling pathways involved in pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific furan ring structure and the presence of two methyl groups at the 5-position. This gives it distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

5,5-dimethyloxolane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-6(2)4(7)3-5(8)9-6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCISQGOKRLRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281349
Record name 5,5-Dimethyl-2,4(3H,5H)-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50630-62-1
Record name NSC21366
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-Dimethyl-2,4(3H,5H)-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethyl-2,4(3H,5H)-furandione
Reactant of Route 2
5,5-Dimethyl-2,4(3H,5H)-furandione
Reactant of Route 3
5,5-Dimethyl-2,4(3H,5H)-furandione
Reactant of Route 4
5,5-Dimethyl-2,4(3H,5H)-furandione
Reactant of Route 5
5,5-Dimethyl-2,4(3H,5H)-furandione
Reactant of Route 6
5,5-Dimethyl-2,4(3H,5H)-furandione

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